2h-[1,3]Thiazino[3,2-a]benzimidazole
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Overview
Description
2H-[1,3]Thiazino[3,2-a]benzimidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of a larger class of benzimidazole derivatives, which are known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]thiazino[3,2-a]benzimidazole typically involves the intramolecular cyclization of benzimidazole-thione derivatives. One common method includes the alkylation, benzylation, and bromoalkylation of benzimidazole-thione, followed by intramolecular heterocyclization to form the desired product. The chemical structure of the synthesized product is characterized using techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2H-[1,3]Thiazino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2H-[1,3]Thiazino[3,2-a]benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2H-[1,3]thiazino[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Thiazolo[3,2-a]benzimidazoles: These compounds also contain a thiazole ring fused to a benzimidazole moiety and have been studied for their pharmacological properties.
Uniqueness
2H-[1,3]Thiazino[3,2-a]benzimidazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
245-58-9 |
---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2H-[1,3]thiazino[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-6H,7H2 |
InChI Key |
XGIRELGQSVHYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C3=CC=CC=C3N=C2S1 |
Origin of Product |
United States |
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